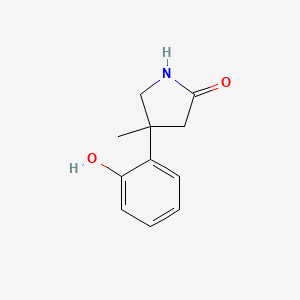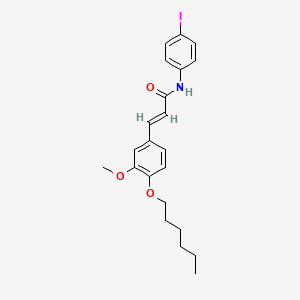
(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a hexyloxy group, a methoxy group, and an iodophenyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(hexyloxy)-3-methoxybenzaldehyde and 4-iodoaniline.
Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a condensation reaction between the aldehyde and aniline derivatives in the presence of a base such as potassium carbonate.
E-Isomer Formation: The E-isomer of the compound is obtained by controlling the reaction conditions, such as temperature and solvent, to favor the formation of the desired isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy and hexyloxy groups can be oxidized under strong oxidizing conditions.
Reduction: The acrylamide backbone can be reduced to form the corresponding amine.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the methoxy and hexyloxy groups.
Reduction: Amines derived from the reduction of the acrylamide backbone.
Substitution: Substituted derivatives where the iodine atom is replaced by other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)-N-(4-iodophenyl)acrylamide: Lacks the hexyloxy group.
(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-phenylacrylamide: Lacks the iodine atom.
(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-bromophenyl)acrylamide: Contains a bromine atom instead of iodine.
Uniqueness
(E)-3-(4-(hexyloxy)-3-methoxyphenyl)-N-(4-iodophenyl)acrylamide is unique due to the presence of both the hexyloxy and methoxy groups, as well as the iodine atom. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H26INO3 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(E)-3-(4-hexoxy-3-methoxyphenyl)-N-(4-iodophenyl)prop-2-enamide |
InChI |
InChI=1S/C22H26INO3/c1-3-4-5-6-15-27-20-13-7-17(16-21(20)26-2)8-14-22(25)24-19-11-9-18(23)10-12-19/h7-14,16H,3-6,15H2,1-2H3,(H,24,25)/b14-8+ |
InChI Key |
YVIOUHSAKHTHBY-RIYZIHGNSA-N |
Isomeric SMILES |
CCCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



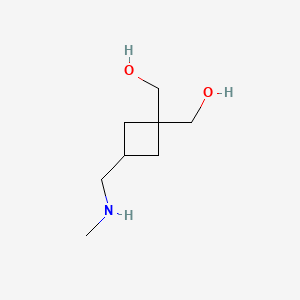
![5-bromo-2-chloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14877957.png)
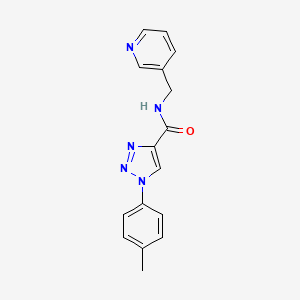

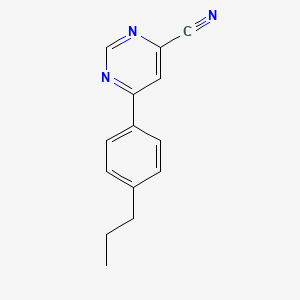
![4-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877992.png)

![Methyl 2-(2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B14878022.png)
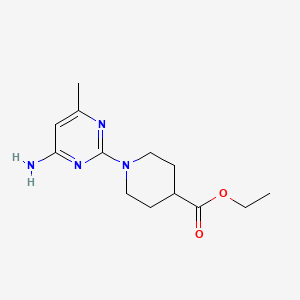
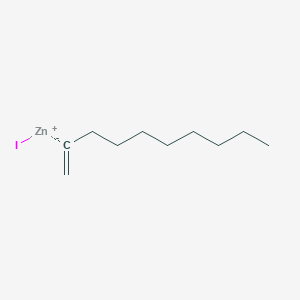
![6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B14878032.png)
